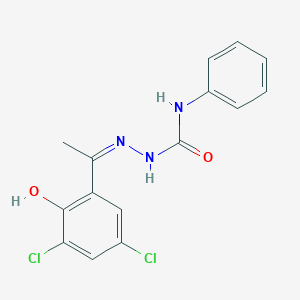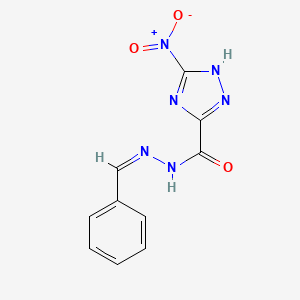![molecular formula C14H13N3O2S B6079230 2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B6079230.png)
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile typically involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This reaction yields ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which can then be further reacted with various amines to form the corresponding acetamides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would be essential to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The sulfanyl group can be substituted with other nucleophiles such as hydrazine hydrate or aniline to form hydrazinyl or anilino derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Hydrazine Hydrate: Used for substitution reactions to form hydrazinyl derivatives.
Aniline: Used for substitution reactions to form anilino derivatives.
Potassium Carbonate: Commonly used as a base in the initial alkylation step.
Major Products
Hydrazinyl Derivatives: Formed by reacting with hydrazine hydrate.
Anilino Derivatives: Formed by reacting with aniline.
Aplicaciones Científicas De Investigación
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anticancer, antiviral, or antimicrobial properties.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism by which 2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. Additionally, the sulfanyl group may facilitate binding to certain enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: A precursor in the synthesis of the target compound.
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one: A derivative formed through substitution reactions.
2-Anilino-6-methylpyrimidin-4(3H)-one: Another derivative formed through substitution reactions.
Propiedades
IUPAC Name |
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-8-13(18)17-14(16-10)20-7-6-19-12-5-3-2-4-11(12)9-15/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRJWIOGNLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)
![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole](/img/structure/B6079176.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-nitrobenzenesulfonohydrazide](/img/structure/B6079198.png)
![2-(3-methyl-4-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6079204.png)
![3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
![methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6079218.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6079225.png)
![3-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-7-(2-phenylethyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B6079232.png)
